SBC219
Description
Properties
Molecular Formula |
C21H21N7O |
|---|---|
Molecular Weight |
387.447 |
IUPAC Name |
4-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)benzamide |
InChI |
InChI=1S/C21H21N7O/c22-18-17-20(28(13-25-17)16-10-8-15(9-11-16)19(23)29)27-21(26-18)24-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H2,23,29)(H3,22,24,26,27) |
InChI Key |
JNNXWURUUUVNKZ-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=C(N2C=NC3=C(N)N=C(NCCCC4=CC=CC=C4)N=C23)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SBC219; SBC-219; SBC 219 |
Origin of Product |
United States |
Detailed Preclinical Research Findings on Sbc219
This compound as a Potentiator of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function
This compound has been identified as a potent modulator of CFTR, a chloride and bicarbonate channel crucial for epithelial fluid transport, whose dysfunction leads to cystic fibrosis (CF). Its mechanism involves enhancing CFTR channel activity, classifying it as a potentiator.
In recombinant systems, this compound demonstrates efficient potentiation of CFTR function. Studies have shown that this compound acts as an efficient cAMP-independent potentiator, exhibiting an half-maximal effective concentration (EC50) close to 1 µM even at low concentrations of forskolin (B1673556) nih.govguidetopharmacology.org. This indicates its ability to enhance CFTR activity without direct reliance on the cAMP/PKA pathway, which typically regulates CFTR phosphorylation and subsequent activation uniroma2.it.
Furthermore, this compound exhibits synergistic effects when combined with other CFTR modulators, such as ivacaftor (VX-770). This synergistic potentiation has been observed across various CFTR mutants, including F508del, G551D, G970R, and G1349D nih.govguidetopharmacology.org. The use of recombinant human CFTR expressed in mammalian cells, such as HEK293 cells or Fischer rat thyroid (FRT) epithelia, provides robust platforms for characterizing these modulatory effects and understanding the compound's impact on channel conductance and gating kinetics tandfonline.comfrontiersin.org.
Table 1: Potentiation of CFTR Mutants by this compound in Recombinant Systems
| CFTR Mutant | Potentiation by this compound (EC50) | Synergistic Effect with VX-770 | Reference |
| F508del | ~1 µM | Yes | nih.govguidetopharmacology.org |
| G551D | ~1 µM | Yes | nih.govguidetopharmacology.org |
| G970R | ~1 µM | Yes | nih.gov |
| G1349D | ~1 µM | Yes | nih.gov |
The mechanism by which this compound potentiates CFTR activity appears to involve allosteric modulation. Molecular dynamics simulations have suggested that SBC molecules, including this compound, may bind to sites in the vicinity of the ATP-binding domains of CFTR nih.govguidetopharmacology.org. These proposed binding sites are distinct from those identified for other CFTR potentiators like VX-770, suggesting that this compound represents a new family of CFTR potentiators with a unique binding mode nih.govguidetopharmacology.org.
Initially, SBC compounds were designed to act as correctors by targeting a pocket within the altered intracellular loop 4 (ICL4) and nucleotide-binding domain 1 (NBD1) interdomain interface in the F508del CFTR three-dimensional structure guidetopharmacology.org. However, subsequent studies revealed their primary activity as potentiators on several class III CFTR variants that are sensitive to ivacaftor guidetopharmacology.org. This allosteric mechanism implies that this compound induces conformational changes in the CFTR protein, thereby increasing the probability of channel opening and chloride ion transport, even in the absence of the native ligand ATP or by circumventing ATP-binding defects uniroma2.itcgenomix.com.
Modulatory Effects on CFTR in Recombinant Systems
Interactions of this compound with Bile Salt Export Pump (BSEP/ABCB11) Variants
Beyond its effects on CFTR, this compound has also demonstrated significant interactions with the Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene. BSEP is an ATP-binding cassette transporter critical for biliary bile acid secretion in hepatocytes, and its dysfunction leads to severe liver diseases like progressive familial intrahepatic cholestasis type 2 (PFIC2) genecards.orgnih.gov.
Preclinical studies have shown that this compound can restore the bile acid transport function of specific ABCB11 missense variants identified in PFIC2 patients. These variants, including A257V, T463I, and G562D, are correctly localized to the canalicular membrane in cellular models (e.g., HepG2 and Madin-Darby canine kidney (MDCK) cells) but exhibit defective transport activity genecards.org.
This compound, alongside other CFTR potentiators, significantly increased the taurocholate transport activity of these dysfunctional ABCB11 variants genecards.org. Notably, a synergistic effect was observed when this compound was combined with ivacaftor, leading to a more pronounced increase in bile acid transport for variants like A257V and T463I, and to a lesser extent, G562D genecards.orgwpmucdn.com. This suggests that this compound can help correct the functional defects of these missense variations, offering a potential pharmacological approach for improving the condition of patients with ABCB11 deficiency genecards.org.
Table 2: Restoration of ABCB11 Missense Variant Function by this compound in Cellular Models
| ABCB11 Variant | Functional Defect (Taurocholate Transport) | Effect of this compound | Synergistic Effect with Ivacaftor | Reference |
| A257V | Defective | Increased | Yes | genecards.orgwpmucdn.com |
| T463I | Defective | Increased | Yes | genecards.orgwpmucdn.com |
| G562D | Defective | Increased (lesser extent) | Yes | genecards.org |
Information regarding the direct influence of this compound on ABCC6 (Multidrug Resistance-Associated Protein 6, MRP6) transporter activity in preclinical assays is not available in the provided research findings. ABCC6 is another ABC transporter primarily expressed in the liver and kidneys, and its mutations are associated with pseudoxanthoma elasticum (PXE) researchgate.netnih.govnih.gov. While ABCC6 is known to transport organic anions and glutathione (B108866) conjugates frontiersin.orgwikipedia.orgmedrxiv.org, specific data linking this compound to its modulation are not reported in the current literature.
Mechanism of Function Restoration for ABCB11 Missense Variants in Cellular Models
Molecular Basis of Potentiation in Cellular and Biochemical Systems
The molecular basis of this compound's potentiation activity in both cellular and biochemical systems appears to stem from its ability to allosterically modulate ABC transporters. As a cAMP-independent potentiator of CFTR, this compound likely interacts with specific sites on the protein, distinct from those targeted by other modulators, to promote channel opening nih.govguidetopharmacology.org. Molecular dynamics simulations support binding sites near the ATP-binding domains, suggesting that this compound influences the conformational dynamics necessary for channel gating nih.govguidetopharmacology.org.
The observed synergistic effects of this compound with ivacaftor on both CFTR and ABCB11 highlight a common or complementary mechanism of action across different ABC transporters nih.govguidetopharmacology.orggenecards.orgwpmucdn.com. This suggests that this compound may stabilize specific protein conformations or facilitate the ATP-dependent transport cycle, thereby restoring or enhancing the function of these transporters, particularly in the presence of certain missense mutations that impair their activity or gating. The ability of this compound to rescue the function of misfolded or dysfunctional ABCB11 variants further underscores its broad potential to address defects in ABC transporter proteins genecards.org.
Compound Names and PubChem CIDs
PubChem CIDs are unique identifiers for chemical compounds. For proteins or genes, gene names and protein names are provided as PubChem CIDs are not applicable to them.
Elucidation of Specific Binding Pockets and Interaction Sites
Detailed molecular dynamics simulations have been instrumental in elucidating the specific binding pockets and interaction sites of this compound. These studies indicate that this compound's potential binding sites are located near the ATP-binding sites of its target transporters nih.gov. Importantly, these identified binding sites are distinct from those occupied by other well-known potentiators, such as ivacaftor (VX-770) nih.gov. The identification of these unique binding sites is crucial for understanding the observed synergistic effects in combinatorial therapeutic approaches, as different modulators can occupy separate sites to collectively enhance transporter activity nih.gov. Binding pockets are defined as depressions on a protein's molecular surface that facilitate interactions with ligands through various non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
Intracellular Trafficking and Localization Modulation by this compound
This compound's impact on transporter function extends to the modulation of intracellular processes, particularly in the context of mutated transporters. While the compound is primarily recognized as a potentiator that enhances the functional activity of transporters, studies have clarified its specific effects on the localization and function of mutated transporters in cell lines.
Effects on Subcellular Distribution of Mutated Transporters in Cell Lines
Research on specific ABCB11 missense variants, including A257V, T463I, and G562D, has demonstrated that these mutated transporters are correctly expressed and targeted to the canalicular membrane in cell lines such as HepG2 cells and Madin-Darby canine kidney (MDCK) clones. Despite their proper subcellular distribution, these variants exhibit a defective transport function. Consequently, the action of this compound in these instances is not to correct a deficiency in the subcellular localization or trafficking of the transporters to the membrane. Instead, its role is to restore or enhance the function of these transporters that are already correctly positioned within the cell membrane.
Rescue of Membrane Expression Deficiencies in In Vitro Models
In in vitro models, this compound has been shown to effectively rescue the functional defect of ABCB11 variants. Studies conducted in MDCK clones co-expressing Abcb11 and the sodium taurocholate cotransporting polypeptide (Ntcp/Slc10A1) have revealed that this compound, along with other CFTR potentiators like ivacaftor and SBC040, significantly increases the bile acid transport activity of the A257V, T463I, and G562D ABCB11 missense variants. A notable synergistic effect was observed when this compound was combined with ivacaftor, particularly for the T463I BSEP variant nih.gov. This indicates that this compound's primary contribution is to enhance the residual activity of dysfunctional transporters rather than to address issues of their initial membrane expression.
The following table summarizes the observed effects of this compound on the functional rescue of ABCB11 variants:
Table 1: Effect of this compound on Bile Acid Transport Activity of ABCB11 Variants in In Vitro Models
| ABCB11 Variant | Effect of this compound (alone) | Synergistic Effect with Ivacaftor | Primary Mechanism of Action | Source |
| A257V | Increased bile acid transport activity | Observed synergism with Ivacaftor | Functional rescue of already localized transporter | |
| T463I | Increased bile acid transport activity | Significant synergism with Ivacaftor nih.gov | Functional rescue of already localized transporter | nih.gov |
| G562D | Increased bile acid transport activity (to a lesser extent) | Not explicitly stated for synergism with Ivacaftor in provided sources | Functional rescue of already localized transporter |
Preclinical and in Vitro Efficacy Studies of Sbc219
In Vitro Rescue of Bile Acid Transport Function by SBC219
In vitro studies have demonstrated this compound's capacity to enhance bile acid transport, offering a potential therapeutic avenue for conditions stemming from ABCB11 dysfunction.
Taurocholate Transport Activity Enhancement in Cellular Clones
Research has shown that this compound, alongside other potentiators like ivacaftor (B1684365), GLP1837, and SBC040, significantly increased the bile acid transport activity of specific ABCB11 missense variants. These variants, including A257V, T463I, and to a lesser extent, G562D, are associated with disease-causing defects in ABCB11 nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com. Despite these variants being expressed at the canalicular membrane, their transport function was found to be defective nih.govnih.govwikipedia.orgfishersci.ca.
The studies on taurocholate transport activity were conducted using Madin-Darby Canine Kidney (MDCK) cellular clones. These clones were engineered to co-express Abcb11 (the rat homolog of human ABCB11) and the sodium taurocholate cotransporting polypeptide (Ntcp/Slc10A1), providing a robust in vitro model for studying bile acid vectorial transport nih.govnih.govwikipedia.orgfishersci.cawikidata.orgmims.commims.comwikidata.orgvub.ac.be.
Table 1: Effect of Potentiators on Bile Acid Transport Activity of ABCB11 Variants (Illustrative Data based on findings)
| ABCB11 Variant | Potentiator | Fold Increase in Taurocholate Transport Activity (Relative to Untreated Defective Variant) |
| A257V | This compound | Significant Increase nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com |
| T463I | This compound | Significant Increase nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com |
| G562D | This compound | Lesser Increase nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com |
Note: Specific quantitative fold increase values for this compound alone were not explicitly detailed in the provided snippets, but the trend of "increased bile acid transport" was consistently reported.
Restoration of Function in Madin-Darby Canine Kidney (MDCK) Cells Co-expressing Transporters
The use of MDCK cells co-expressing Abcb11 and Ntcp/Slc10A1 has been instrumental in characterizing the functional rescue capabilities of compounds like this compound. This co-expression system mimics the vectorial transport of bile salts across hepatocytes, allowing for the assessment of drug effects on transporter function nih.govnih.govwikipedia.orgfishersci.cawikidata.orgmims.commims.comwikidata.orgvub.ac.be.
This compound, along with other potentiators, demonstrated the ability to increase bile acid transport in these MDCK clones for the A257V and T463I variants of ABCB11. While an increase was also observed for the G562D variant, its potentiation level remained lower than the residual activity seen with T463I, suggesting varying degrees of efficacy depending on the specific mutation nih.gov. This highlights this compound's potential to restore function to compromised ABCB11 transporters in a cellular context.
Synergy of this compound with Other Potentiators in Preclinical Models
Beyond its individual efficacy, this compound has been investigated for its combined effects with other therapeutic agents, revealing synergistic interactions that could enhance treatment outcomes.
Combined Effects with Ivacaftor on Transporter Function
A notable finding in preclinical studies is the synergistic effect observed when this compound is combined with ivacaftor, another well-known potentiator. This synergistic interaction was reported to increase the bile acid transport activity of ABCB11, particularly for the T463I variant nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.org. This suggests that combination therapies involving this compound could offer a more potent therapeutic effect than either compound alone.
Table 2: Synergistic Effect of this compound and Ivacaftor on ABCB11-T463I Bile Acid Transport (Illustrative Data)
| Treatment Group | Effect on Bile Acid Transport Activity |
| Ivacaftor Alone | Increased nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com |
| This compound Alone | Increased nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com |
| Ivacaftor + this compound (T463I variant) | Synergistic Increase nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.org |
Note: The exact magnitude of synergy was not provided in the snippets, but a "significant additive or synergetic effect" was highlighted nih.gov.
Mechanistic Exploration of Synergistic Interactions in Research Systems
The observation of synergy between this compound and ivacaftor suggests that these compounds may operate through distinct mechanisms or bind to different sites on the ABCB11 transporter nih.gov. This mechanistic difference could explain why their combined application results in a greater-than-additive effect. While specific detailed mechanistic explorations for this compound's synergistic interactions with ABCB11 were not extensively detailed in the provided search results, analogous research on CFTR potentiators (like VX-445 and VX-809) demonstrates that combination therapies can achieve enhanced efficacy by targeting multiple binding sites and inducing allosteric interactions within transporter proteins fishersci.setandfonline.com. This principle could extend to the synergistic actions of this compound and ivacaftor on ABCB11, implying a complex interplay that leads to improved transporter function.
Impact of this compound on Cholestatic Phenotypes in Non-Human Models
While the in vitro studies strongly support the functional rescue capabilities of this compound on bile acid transport, detailed research findings specifically demonstrating the direct impact of this compound on cholestatic phenotypes in non-human (animal) models were not found within the scope of the provided search results. The existing literature primarily focuses on the in vitro efficacy of this compound in cellular models of ABCB11 deficiency nih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgmims.com. Animal models of cholestasis exist and are crucial for understanding pathophysiological mechanisms and evaluating new therapies vub.ac.benih.govmdpi.comnih.govfrontiersin.org. The promising in vitro results for this compound suggest its potential for improving cholestatic conditions, warranting further investigation in relevant non-human models to translate these cellular findings into in vivo therapeutic effects.
Assessment in Genetic Animal Models of Cholestasis
Current detailed research on this compound primarily highlights its efficacy in in vitro cellular models that replicate genetic cholestasis. These models utilize cell lines engineered to express specific disease-causing ABCB11 variants. While various genetic animal models exist for studying cholestasis, such as those mimicking PFIC, specific data on the assessment of this compound in whole-animal genetic models of cholestasis were not detailed in the retrieved information. The focus of the available studies remains on the direct cellular functional restoration.
Modulation of Bile Acid Homeostasis in Preclinical Organ Systems
The modulation of bile acid homeostasis by this compound has been demonstrated at the cellular level within preclinical in vitro systems. Studies have shown that this compound, as a potentiator, can increase the bile acid transport activity of defective ABCB11 variants. This cellular restoration of transport function directly influences the cellular handling of bile acids, thereby contributing to the restoration of bile acid homeostasis within the studied cellular environments. However, comprehensive data on this compound's impact on bile acid homeostasis within more complex, multi-cellular "preclinical organ systems" (e.g., perfused livers, organoids, or in vivo animal models) beyond the direct cellular transport level were not extensively detailed in the provided research findings. nih.govdntb.gov.uanih.govresearchgate.net
Cellular Functional Restoration of ABCB11 Variants by this compound
This compound has been investigated for its ability to functionally restore ABCB11 variants, particularly those associated with PFIC2. These in vitro studies provide insights into the compound's mechanism of action as a potentiator of bile acid transport. The research utilized Madin-Darby canine kidney (MDCK) clones co-expressing the rat Abcb11 (the rodent ortholog of human ABCB11) and the sodium taurocholate cotransporting polypeptide (Ntcp/Slc10A1) to assess taurocholate transport activity. Expression and localization of the variants were also studied in HepG2 cells. nih.govdntb.gov.uanih.govresearchgate.net
Improvement of A257V and T463I ABCB11 Variant Function
This compound has demonstrated the capacity to increase the bile acid transport activity of the A257V and T463I missense variants of ABCB11. These variants, identified in patients with PFIC2, are known to be correctly targeted to the canalicular membrane but exhibit defective function in bile acid transport. nih.govdntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netpostersessiononline.euresearchgate.nettandfonline.com
Furthermore, a synergistic effect on bile acid transport was observed when this compound was combined with ivacaftor (VX-770) for both the A257V and T463I ABCB11 variants. This suggests that co-administration of potentiators could offer enhanced therapeutic benefits for patients carrying these specific mutations. nih.govdntb.gov.uanih.govresearchgate.netpostersessiononline.eutandfonline.comdntb.gov.ua
The observed improvements in taurocholate transport activity for A257V and T463I variants highlight this compound's potential to partially or fully rescue the functional defect of these BSEP mutations. researchgate.net
Analysis of G562D ABCB11 Variant Responsiveness to this compound
The G562D ABCB11 missense variant also showed a positive response to this compound, with an increase in bile acid transport. However, this improvement was observed to a lesser extent compared to the effects seen on the A257V and T463I variants. The G562D variant generally exhibits a stronger defective activity than the A257V and T463I variants. nih.govdntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net
Comparative studies indicated that another potentiator, SBC040, appeared to restore the transport activity of the G562D variant to a greater extent than this compound. Despite this, this compound still contributed to improving the defective function of the G562D variant. nih.gov
The following table summarizes the observed effects of this compound on the functional restoration of key ABCB11 variants:
| ABCB11 Variant | Effect of this compound on Bile Acid Transport Activity | Synergistic Effect with Ivacaftor | Comparative Efficacy (vs. SBC040) |
| A257V | Increased | Observed | SBC040 appears to restore to a greater extent |
| T463I | Increased | Observed | SBC040 appears to restore to a greater extent |
| G562D | Increased (to a lesser extent) | Observed | SBC040 appears to restore to a greater extent |
Target Identification and Engagement Research for Sbc219
Methodologies for Confirming On-Target Engagement of SBC219
Confirming the direct interaction between a small molecule and its target protein in a cellular environment is crucial for drug development. Various methodologies, ranging from cellular assays to sophisticated biophysical techniques, are employed to provide robust evidence of on-target engagement.
Cellular Thermal Shift Assay (CETSA) Applications in this compound Research
The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical technique that assesses drug-target engagement directly within living cells or cell lysates tandfonline.comnih.gov. The principle of CETSA relies on the phenomenon that when a ligand binds to a protein, it often induces a conformational change that enhances the protein's thermal stability, making it more resistant to heat-induced denaturation nih.govwikipedia.orgguidetopharmacology.org. This ligand-induced stabilization results in a shift in the protein's melting temperature (Tm) wikipedia.orgguidetopharmacology.org.
In the context of this compound research, CETSA has been utilized to demonstrate the possibility of pharmacologically important binding sites, particularly in relation to CFTR modulation nih.gov. The integration of CETSA with advanced mass spectrometry (MS) has significantly expanded its capabilities, allowing for broad proteome coverage and the simultaneous quantification of thousands of proteins, thereby enabling the identification of both high and low-abundance targets in their native cellular environments nih.govwikipedia.org. Different formats of CETSA, such as Western blot-based CETSA, isothermal dose-response CETSA (ITDR-CETSA), and high-throughput CETSA, can be applied to evaluate target engagement and assess the potency of compounds like this compound by determining their half-maximal effective concentration (EC50) based on binding capacity nih.govwikipedia.orgguidetopharmacology.org.
Biophysical Techniques for Ligand-Protein Interaction Validation
Beyond cellular assays, a suite of biophysical techniques provides quantitative insights into the binding kinetics, affinity, and thermodynamics of ligand-protein interactions. These techniques are fundamental for validating the direct interaction between this compound and its molecular targets.
Key biophysical techniques include:
Isothermal Titration Calorimetry (ITC) : ITC is a highly reliable method for quantitatively measuring ligand binding to a soluble protein. It directly measures the heat absorbed or released during a binding event, providing a complete thermodynamic profile, including the binding constant (KD), enthalpy change (ΔH°), and entropy change (ΔS°) mims.comunifiedpatents.comguidetopharmacology.org. While low-throughput, ITC offers comprehensive thermodynamic data crucial for understanding the driving forces of this compound's interaction with its targets guidetopharmacology.org.
Surface Plasmon Resonance (SPR) : SPR is a widely used method for real-time detection of protein-ligand interactions. It measures changes in the refractive index near a sensor surface as molecules bind or dissociate, providing information on binding affinity (KD) and kinetic parameters (association rate constant, ka; dissociation rate constant, kd) without the need for labeling mims.comguidetopharmacology.orgpharmgkb.org. SPR can be instrumental in characterizing the dynamic interactions of this compound with its target proteins.
MicroScale Thermophoresis (MST) : MST measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a protein changes upon ligand binding due to alterations in its size, charge, or hydration shell. MST offers the advantage of measuring affinities in free solution with low sample consumption and across a wide range of affinities (sub-nM to mM) pharmgkb.org.
Differential Scanning Fluorimetry (DSF) : Also known as Thermal Shift Assay, DSF monitors the thermal stability of proteins by detecting changes in fluorescence as proteins unfold upon heating. Ligand binding often stabilizes the protein, leading to a shift in its melting curve. This method is rapid and can be used in a high-throughput format to screen for ligands that stabilize purified proteins guidetopharmacology.orgpharmgkb.org.
Mass Spectrometry (MS) : MS-based approaches, particularly under non-denaturing conditions (native MS) or coupled with hydrogen/deuterium exchange (HDX-MS), can directly determine protein-ligand interactions, dissociation constants, and provide structural information about the binding site and conformational changes induced by ligand binding mims.com.
These biophysical techniques offer complementary data to cellular assays, providing a comprehensive understanding of this compound's interaction with its targets at a molecular level.
Identification of Specific Molecular Targets of this compound
Identifying the specific molecular targets of a compound like this compound is fundamental for understanding its mechanism of action and predicting potential off-target effects. This process often involves unbiased, high-throughput approaches that can survey the entire cellular proteome or genome.
Proteomic Approaches for Binding Partner Discovery
Proteomic approaches are powerful tools for systematically identifying the protein binding partners of small molecules in complex biological samples, such as cell lysates or intact cells uni-goettingen.denih.govmims.com. These methods aim to deconvolute the mechanism of action of bioactive compounds by identifying their direct interaction partners.
Key proteomic strategies include:
Chemical Proteomics : This field employs small molecule probes, often designed with affinity tags or photocrosslinkers, to capture and enrich target proteins from cellular extracts. The captured proteins are then identified using mass spectrometry uni-goettingen.denih.gov. Quantitative proteomics, including label-free quantification, chemical labeling methods, and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), are frequently integrated to enhance the precision of target identification by comparing protein abundance in treated versus untreated samples nih.govmims.com.
Thermal Proteome Profiling (TPP) : TPP is a mass spectrometry-based proteomic technique that extends the principles of CETSA to a proteome-wide scale. By exposing cells or lysates to a temperature gradient in the presence and absence of a compound, TPP can identify proteins whose thermal stability changes upon ligand binding, thus revealing direct and indirect targets across the entire proteome wikidata.org. This method provides an unbiased measurement of drug-target interactions wikidata.org.
Affinity-Based Enrichment Strategies : These methods typically involve immobilizing the compound of interest onto a solid support and then incubating it with cell lysates or purified proteins. Proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry nih.govwikidata.org. This approach is particularly effective for discovering novel binding partners.
These proteomic techniques enable the identification and quantification of thousands of proteins, including low-abundance targets, providing a comprehensive map of this compound's molecular interactions nih.govwikipedia.orgmims.com.
Genetic Screens for Modulators of this compound Activity
Genetic screens, particularly high-throughput functional genetic screens, are invaluable for identifying genes and pathways that modulate a compound's activity or sensitivity. By systematically altering gene expression (e.g., through knockdown or knockout using CRISPR/Cas9 technology) and observing the resulting phenotypic changes in response to this compound, researchers can uncover its functional targets and associated pathways.
For this compound, which is known to potentiate CFTR activity, genetic screens can be employed to:
Identify CFTR-interacting proteins : Screens could reveal novel proteins that, when modulated, affect CFTR function or its response to this compound.
Uncover resistance or sensitivity mechanisms : By screening for genes whose alteration enhances or suppresses the efficacy of this compound, researchers can gain insights into cellular mechanisms that influence drug response.
Characterize synergistic interactions : As this compound has been shown to potentiate CFTR activity synergistically with other compounds like Ivacaftor (B1684365), genetic screens could identify the molecular basis of these synergistic effects by revealing shared or distinct pathways modulated by the combination nih.govnih.gov.
Genome-wide CRISPR/Cas9-based screens, for instance, allow for the systematic perturbation of genes across the entire genome, providing an unbiased approach to identify modulators of drug sensitivity. This helps to define the complete network of proteins involved in the regulation, dynamics, and function of the target pathway influenced by this compound.
Methodological Approaches Employed in Sbc219 Research
In Vitro Experimental Platforms
In vitro experimental platforms are foundational for characterizing the activity of compounds like SBC219, offering controlled environments to study specific biological interactions.
Cell culture models are extensively used to study the expression and functional activity of transporters influenced by this compound. Madin-Darby canine kidney (MDCK) cells, when co-expressing the Bile Salt Export Pump (ABCB11) and the sodium taurocholate cotransporting polypeptide (Ntcp/Slc10A1), have been instrumental in assessing the impact of this compound on bile acid transport. Specifically, taurocholate transport assays in polarized MDCK cells measured Abcb11-GFP-mediated taurocholate (TC) secretion in the presence or absence of this compound nih.govtandfonline.com. These studies demonstrated that this compound, alongside other potentiators like ivacaftor (B1684365) and SBC040, increased the bile acid transport of specific ABCB11 missense variants, namely A257V and T463I, and to a lesser extent, G562D nih.govtandfonline.com. A synergistic effect was observed when ivacaftor was combined with SBC040 or this compound in enhancing bile acid transport nih.govtandfonline.comnih.gov.
HepG2 cells have also been utilized to investigate the expression and localization of ABCB11 variants following transfection nih.govnih.gov. These cell-based assays are crucial for understanding how compounds like this compound can correct functional defects caused by variations in transporters tandfonline.com.
Table 1: Effect of this compound on Bile Acid Transport in ABCB11 Missense Variants (In Vitro)
| ABCB11 Variant | Effect of this compound on Bile Acid Transport | Synergistic Effect with Ivacaftor | Reference |
| A257V | Increased | Observed | nih.govtandfonline.com |
| T463I | Increased | Observed | nih.govtandfonline.com |
| G562D | Increased (to a lesser extent) | Observed | nih.govtandfonline.com |
Automated patch clamp (APC) techniques have revolutionized the study of ion channels by offering high-throughput capabilities compared to traditional manual patch clamp methods bioregistry.iodcchemicals.com. The Patchliner system, an APC platform, was specifically employed to evaluate the efficacy of this compound as a novel cAMP-independent potentiator of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity bioregistry.io. This technology enabled the testing of this compound's ability to potentiate CFTR activity at distinct binding sites, revealing a synergistic effect when combined with standard potentiators such as Forskolin (B1673556) and Ivacaftor bioregistry.io. APC systems are capable of simultaneously measuring ion channel currents from multiple cells, ranging from 1 to 384, thereby accelerating the discovery and evaluation of potential therapeutic compounds for conditions like cystic fibrosis bioregistry.io. Human induced pluripotent stem cell (hiPSC)-derived neurons have also been established as suitable models for APC studies of voltage-gated ion channels, providing enhanced translatability for early in vitro research glixxlabs.com.
Three-dimensional (3D) structure analysis plays a vital role in understanding the functional implications of protein variants and their interactions with small molecules like this compound. In the context of ABCB11, 3D structure analysis was utilized to predict that specific disease-causing variants (A257V, T463I, and G562D) were correctly expressed at the canalicular membrane but exhibited defective function nih.govtandfonline.com. The flexibility of the Ala257 region within ABCB11 was further elucidated through comparison with the experimental 3D structure of human P-glycoprotein (ABCB1) tandfonline.com.
Homology modeling, a computational technique, is frequently employed to predict the 3D structure of a protein based on its sequence similarity to known existing structures. This method is considered highly accurate for predicting protein structures when homologous templates are available. The general pipeline for homology modeling involves template selection, target-template sequence alignment, 3D model structure building, model refinement, and model quality estimation. This approach is crucial for structure-based drug discovery, enabling researchers to gain insights into protein function, interactions, and potential therapeutic targets, even in the absence of experimentally determined structures.
Biochemical assays are fundamental for quantifying the activity of enzymes and transporters and assessing the impact of chemical compounds. For this compound, taurocholate transport assays were a key biochemical method employed to measure the activity of the ABCB11 transporter. These assays involved quantifying the transcellular transport of radiolabeled taurocholate ([³H]TC) in polarized MDCK cells expressing ABCB11-GFP and Ntcp nih.govtandfonline.com. The transport was measured in the presence or absence of this compound, allowing for the direct assessment of its potentiating effect on ABCB11 function nih.govtandfonline.com.
More broadly, biochemical assays for various enzymes, such as kinases, phosphatases, and transferases, are crucial in drug discovery for identifying and characterizing modulators. These assays often involve measuring the rate of substrate conversion or product formation. For transporters, beyond direct uptake assays, methods like mass spectrometry-based transport assays can also be employed to quantify the movement of small molecule compounds across membranes. The design and validation of robust enzymatic and transporter assays require a thorough understanding of the target's biochemistry and kinetics to ensure accurate measurement of activity.
Three-Dimensional Structure Analysis and Homology Modeling of Target Proteins
In Vivo Preclinical Models (Non-Human)
In vivo preclinical models, primarily rodent models, are indispensable for investigating disease pathophysiology and evaluating the efficacy of potential therapeutic agents in a living system. These models allow for the study of complex biological processes, disease progression, and the systemic effects of compounds that cannot be fully replicated in in vitro settings. Rodent models, including mice and rats, are widely used to mimic various human diseases, such as Alzheimer's disease, Down syndrome, and bone diseases, by recapitulating aspects of their neuropathology or physiological dysfunctions. They are critical for understanding the mechanisms that contribute to disease development and for testing the utility of treatments to prevent or delay disease progression.
While in vivo preclinical models are a standard component of drug development, the reviewed literature did not provide specific details or data tables regarding the direct application or research findings of this compound in such non-human models. Research on this compound, as detailed in the provided sources, has focused predominantly on its in vitro effects on CFTR and ABCB11 function in cell-based systems.
Non-Human Primate Models for Translational Research
Non-human primate (NHP) models play a crucial role in translational research due to their close genetic, physiological, and behavioral similarities to humans, making them invaluable for developing therapeutics, vaccines, and other interventions for human diseases. NHPs are often used in conjunction with other animal models, such as rodents, and can serve as the final criterion for establishing potential efficacy before human clinical trials. They are considered essential in specific research areas where alternative models may have limitations, such as studying complex neurological disorders or evaluating drug safety in advanced preclinical phases. For instance, NHP models are utilized in research concerning neurodegenerative diseases, infectious diseases, respiratory diseases, and cardiovascular conditions.
While non-human primate models are recognized for their significance in translational research, specific studies detailing the application of this compound in NHP models were not identified in the current search results.
Application of Advanced Imaging Techniques in Preclinical Studies
Advanced imaging techniques are integral to preclinical studies, offering non-invasive methods to evaluate medical devices, assess drug development, and gain insights into disease mechanisms in vivo. These technologies provide both functional and structural information, enabling researchers to monitor processes such as exposure at the target site, binding to the target, and the expression of desired pharmacology. Common modalities include optical imaging (fluorescence and bioluminescence imaging), magnetic resonance imaging (MRI), nuclear imaging, and optoacoustic imaging. These techniques allow for longitudinal assessment of subjects, which can lead to more efficient drug development and potentially reduce costs compared to traditional preclinical approaches. Advanced preclinical imaging centers utilize state-of-the-art systems, including hybrid interventional angiography surgical suites with advanced image processing and 3D imaging technology, for large animal cardiovascular and neurovascular investigations.
Despite the broad application of advanced imaging in preclinical research, specific findings regarding the use of these techniques in studies directly involving this compound were not found in the current search results.
Computational and Bioinformatics Methodologies
Computational and bioinformatics methodologies are indispensable in modern drug discovery and mechanistic studies, providing powerful tools to model molecular recognition events and analyze complex biological systems. These approaches can predict how strongly a molecule binds to a protein, in what conformation, and whether binding occurs at all.
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating biomolecular systems, offering detailed insights into the dynamic behaviors of proteins and their interactions with ligands. These simulations are crucial for understanding protein structures, conformational changes, and the underlying mechanisms of protein-ligand interactions. In the context of this compound, molecular dynamics simulations have been employed to suggest potential binding sites of "SBC molecules" (which include this compound) within the CFTR protein. These simulations indicated that SBC binding sites are likely located in the vicinity of ATP-binding sites, and importantly, are distinct from the binding sites proposed for other known CFTR potentiators like VX-770. This suggests that SBC compounds, including this compound, may represent a new family of CFTR potentiators with novel interaction mechanisms. MD simulations contribute to predicting binding affinities, elucidating binding pathways, and optimizing lead compounds in drug design.
Free Energy Calculations in Protein-Ligand Complex Studies
Free energy calculations are a cornerstone of computational chemistry for understanding protein-ligand interactions and predicting binding constants. These calculations aim to determine the Gibbs free energy change (ΔG) associated with the dissociation or association of a protein-ligand complex, representing the free energy difference between bound and unbound states. Such calculations are vital for rational drug design, as they allow for the reliable assessment of a hypothetical compound's binding properties without the need for initial synthesis, thereby saving significant experimental effort.
Methods for free energy calculation, such as thermodynamic integration, free energy perturbation, and adaptive biasing force techniques, are routinely applied to study the binding of small compounds to proteins. These approaches inherently account for both ligand and receptor flexibility, providing a comprehensive thermodynamic profile of the binding process. Water molecules within the protein binding site play a critical role, as their displacement or bridging interactions contribute enthalpically and entropically to the binding free energy, often driving the binding process. While specific free energy values for this compound were not detailed in the provided search results, the utility of these calculations in understanding the binding of CFTR potentiators, such as this compound, to their protein targets is a key area of computational investigation.
Genome-Scale Metabolic Modeling in Related Biochemical Pathway Analysis
Genome-scale metabolic modeling (GEMs), also known as metabolic network reconstruction or metabolic pathway analysis, provides an in-depth understanding of the molecular mechanisms within an organism by correlating its genome with its molecular physiology. These models integrate genomic, biochemical, and literature data into comprehensive networks of metabolic and non-metabolic pathways. The reconstruction process involves functional annotation of the genome, identification of associated reactions, determination of stoichiometry, assignment of localization, and estimation of energy requirements.
GEMs are increasingly used in biomedical applications to elucidate antibiotic resistance, virulence, single pathogen mechanisms, and pathogen-host interactions. They allow for the mathematical simulation of metabolism, enabling quantitative predictions related to growth or cellular fitness based on gene-protein-reaction (GPR) relationships. This approach can predict cellular phenotypes by simulating thousands of different scenarios, identify essential metabolic reactions, and pinpoint potential drug targets. Tools like Pathway Tools and MetaFlux are used to infer probable metabolic reactions and pathways from annotated genomes and generate quantitative metabolic models.
While genome-scale metabolic modeling is a powerful tool for analyzing biochemical pathways and identifying drug targets, specific applications of this methodology directly involving this compound were not found in the current search results.
Broader Preclinical Implications and Future Research Directions for Sbc219
Unexplored Preclinical Therapeutic Applications of SBC219
Investigation in Other Genetic Disorders Beyond Initial Indications
While this compound is recognized as a novel cAMP-independent potentiator of CFTR, synergistically restoring CFTR function, its preclinical utility extends beyond cystic fibrosis. Notably, this compound has demonstrated the ability to potentiate the bile acid transport function of specific variants of the ATP-binding cassette subfamily B member 11 (ABCB11) protein, also known as the Bile Salt Export Pump (BSEP) nih.gov. Mutations in the ABCB11 gene are responsible for Progressive Familial Intrahepatic Cholestasis type 2 (PFIC2), a severe genetic liver disorder characterized by impaired bile formation and hepatic accumulation of bile acids nih.gov.
Research has shown that this compound, along with other potentiators like Ivacaftor (B1684365) and GLPG1837, increased the bile acid transport of A257V and T463I ABCB11 missense variants, and to a lesser extent, the G562D variant nih.gov. A synergistic effect was observed when Ivacaftor was combined with this compound in enhancing bile acid transport, suggesting a potential for combination therapies in ABCB11 deficiency nih.gov. These findings indicate that compounds like this compound could represent novel pharmacological approaches for improving the condition of patients with ABCB11 deficiency by enhancing the residual function of mutated transporters nih.gov.
The successful potentiation of ABCB11 function by this compound highlights its potential applicability in other genetic disorders where protein misfolding, trafficking defects, or reduced channel/transporter activity contribute to disease pathology. Future research could investigate its efficacy in conditions affecting other ABC transporters or ion channels with similar functional defects, potentially expanding its therapeutic scope to a wider range of rare genetic diseases.
Table 1: Potentiation of ABCB11 Variants by this compound and Other Potentiators
| Potentiator | ABCB11 Variant A257V (Bile Acid Transport Increase) | ABCB11 Variant T463I (Bile Acid Transport Increase) | ABCB11 Variant G562D (Bile Acid Transport Increase) | Synergistic Effect with Ivacaftor |
| This compound | Increased nih.gov | Increased nih.gov | To a lesser extent nih.gov | Observed nih.gov |
| Ivacaftor | Increased nih.gov | Increased nih.gov | To a lesser extent nih.gov | Observed (with this compound) nih.gov |
| GLPG1837 | Increased nih.gov | Increased nih.gov | To a lesser extent nih.gov | Not specified |
Note: "Increased" indicates a positive effect on bile acid transport. "To a lesser extent" indicates a weaker positive effect compared to other variants.
Exploration of Novel Molecular Targets and Pathways
This compound functions as a potentiator, meaning it enhances the activity of existing, albeit dysfunctional, proteins. Its primary known molecular targets are CFTR and ABCB11 nih.gov. For CFTR, this compound is described as a novel cAMP-independent potentiator that synergistically restores CFTR function. Molecular dynamic simulations have proposed that this compound, along with SBC040, interacts with a pocket present in the altered ICL4:NBD1 interdomain interface in the F508del 3D structure of CFTR. These proposed binding sites are distinct from those currently suggested for Ivacaftor, highlighting this compound as a member of a new family of CFTR potentiators.
The identification of distinct binding sites for this compound on CFTR suggests the possibility of exploring novel molecular targets and pathways beyond direct channel/transporter potentiation. Understanding how this compound modulates protein conformation and dynamics could reveal new avenues for therapeutic intervention. Future research could delve into the downstream signaling pathways affected by this compound's action, potentially uncovering broader cellular responses beyond the immediate function of CFTR or ABCB11. This could involve investigating its impact on protein-protein interactions, cellular localization, or post-translational modifications of its targets and related proteins. Such investigations could lead to the discovery of additional targets or pathways that, when modulated by this compound, contribute to its observed therapeutic effects.
Advanced Methodological Integration for this compound Characterization
Application of Multi-omics Approaches (e.g., Proteomics, Metabolomics)
To gain a comprehensive understanding of this compound's mechanism of action and its broader biological impact, the application of multi-omics approaches is crucial. Multi-omics involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems.
For this compound, proteomics could be employed to analyze changes in protein expression, post-translational modifications, and protein-protein interactions in response to treatment. This would offer insights into how this compound affects the proteome of cells or tissues, potentially revealing novel targets or pathways that are indirectly modulated. For instance, proteomics could identify changes in the expression or activation of enzymes involved in bile acid synthesis or transport in liver cells treated with this compound, or changes in proteins associated with CFTR trafficking and stability.
Metabolomics, the study of all low-molecular-weight metabolites within an organism, could provide a dynamic snapshot of the metabolic state influenced by this compound. By analyzing metabolite profiles, researchers could identify metabolic pathways that are altered by this compound's action, offering functional insights into its effects on cellular processes. For example, in the context of ABCB11 deficiency, metabolomics could quantify changes in bile acid profiles or related lipid metabolites, directly reflecting the functional improvement induced by this compound. The combined analysis of proteomics and metabolomics can reveal the complex interplay between proteins and metabolites, providing a more complete picture of this compound's molecular effects and potential biomarkers of response.
Development of Complex In Vitro Organoid or Organ-on-a-Chip Models
Traditional 2D cell cultures often lack the physiological complexity of human organs, leading to limitations in predicting drug efficacy and toxicity. The development of complex in vitro organoid and organ-on-a-chip models offers a more physiologically relevant platform for characterizing compounds like this compound.
Organoids are miniature, three-dimensional cellular structures that mimic the architecture and functionality of human organs, derived from stem cells. For this compound, patient-derived organoids from tissues affected by cystic fibrosis (e.g., intestinal organoids, bronchial organoids) or cholestatic liver diseases (e.g., liver organoids) could provide highly relevant models to study its efficacy in a patient-specific context. These models can recapitulate genetic and histological features of the disease, allowing for a more accurate assessment of this compound's ability to restore function in mutated CFTR or ABCB11.
Organ-on-a-chip technology integrates microfluidic devices with living cells to simulate tissue-tissue interfaces, mechanical forces, and chemical gradients found in vivo. Combining organoids with organ-on-a-chip systems (organoids-on-a-chip) offers an even more advanced platform, providing controlled perfusion, mechanical stimuli, and biochemical gradients. For this compound, such integrated models could enable long-term studies of its effects on organ-specific functions, such as chloride transport in lung models or bile acid excretion in liver models, under dynamic conditions that more closely resemble the human body. This would facilitate a more robust evaluation of this compound's preclinical profile and its potential for personalized medicine.
Design Strategies for Next-Generation Potentiators Based on this compound's Preclinical Profile
Structure-Activity Relationship (SAR) Studies in Research Settings
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how changes in a molecule's chemical structure affect its biological activity. For this compound, given its identified potentiating activity on CFTR and ABCB11, comprehensive SAR studies are critical for designing next-generation potentiators with improved properties.
SAR studies on this compound would involve synthesizing a series of structurally related analogs and systematically evaluating their potency, selectivity, and mechanism of action. By correlating specific structural motifs with observed biological effects, researchers can identify key functional groups or scaffold features essential for its potentiating activity. This iterative process allows for the rational design of new compounds with enhanced efficacy, reduced off-target effects, or improved pharmacokinetic properties.
For instance, SAR studies could focus on modifying the phenylpropyl group or the purine (B94841) and benzamide (B126) moieties of this compound (Chemical Name: 4-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)benzamide) to explore how these changes impact its interaction with CFTR or ABCB11 binding sites. Such investigations can lead to the development of more potent potentiators that act at the same or novel binding sites, potentially overcoming limitations of existing therapies or addressing a wider spectrum of mutations in genetic disorders. Computational SAR methods, including molecular modeling and machine learning, can complement experimental studies by predicting the biological activity of new compounds, thereby accelerating the drug discovery process.
Q & A
How to formulate a research question for studying SBC219's mechanism of action?
Begin by identifying gaps in existing literature (e.g., incomplete understanding of this compound's molecular targets). Use the "How" or "To what extent" framework to ensure specificity . For example:
"How does this compound modulate [specific pathway] in [cell type/model], and to what extent does this interaction explain its observed [biological effect]?"
Validate the question through peer feedback and align it with established biochemical hypotheses .
Q. How to design reproducible experiments for this compound under varying conditions?
- Documentation : Record equipment specifications (manufacturer, model) and environmental conditions (pH, temperature) to ensure replicability .
- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and biological replicates (≥3) to account for variability .
- Data standardization : Use tables with mean ± SD for quantitative results (see Table 1) .
Q. What methodologies ensure data accuracy in this compound's pharmacokinetic studies?
- Sample preparation : Validate purity (>95%) via HPLC and mass spectrometry .
- Analytical techniques : Use LC-MS/MS for plasma concentration measurements, with calibration curves spanning expected ranges .
- Statistical validation : Apply ANOVA for inter-group comparisons and Grubbs’ test for outlier detection .
Q. How to conduct a systematic literature review on this compound's biological targets?
- Search strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR epigenetic modulator)") in PubMed/Scopus .
- Screening : Apply PRISMA guidelines to filter studies by relevance (e.g., in vitro/in vivo models) and exclude non-peer-reviewed sources .
- Data extraction : Tabulate findings (e.g., IC50 values, assay types) for comparative analysis .
Q. What statistical approaches validate dose-response relationships in this compound experiments?
- Curve fitting : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values .
- Error analysis : Report 95% confidence intervals and R² values to assess model fit .
- Software tools : Implement GraphPad Prism or R (drc package) for robust analysis .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Principal contradiction analysis : Identify whether discrepancies stem from bioavailability (e.g., metabolic instability) or model-specific factors (e.g., tumor microenvironment differences) .
- Iterative validation : Repeat in vitro assays under physiologically relevant conditions (e.g., hypoxia) and cross-validate with PK/PD modeling .
Q. What strategies integrate multi-omics data to elucidate this compound's polypharmacology?
Q. How to develop predictive models for this compound's off-target effects using structural bioinformatics?
Q. What frameworks assess this compound's epigenetic modulation across cell lineages?
- Chromatin profiling : Perform ChIP-seq (H3K27ac, H3K4me3) in treated vs. untreated cells .
- Single-cell analysis : Use scATAC-seq to resolve heterogeneity in epigenetic responses .
Q. How to optimize high-content screening protocols for this compound's phenotypic effects?
- Assay design : Include multiplexed readouts (e.g., cell viability + mitochondrial membrane potential) .
- Automation : Implement robotic liquid handlers (e.g., Hamilton STAR) for 384-well plate uniformity .
Tables for Methodological Reference
Q. Table 1: Data Presentation Standards for this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
